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Compound of Interest

Compound Name: Undecanal

Cat. No.: B090771 Get Quote

An essential component in the flavorist's palette, undecanal (also known as Aldehyde C-11) is

a versatile aliphatic aldehyde valued for its distinctive waxy, citrus, and floral notes.[1][2] Its

application spans a wide array of food products, where it imparts a fresh, clean, and slightly

fatty character that enhances fruit, dairy, and savory flavor profiles. This document provides

detailed application notes, quantitative data, and experimental protocols for the effective use of

undecanal in food flavoring formulations, intended for researchers, scientists, and product

development professionals.

Application Notes
Organoleptic Profile: Undecanal possesses a powerful and diffusive aroma.[3] At

concentrations of 1% or less, it is characterized by a complex profile that includes waxy, soapy,

floral, aldehydic, citrus, and green fatty notes, often associated with the scent of fresh laundry.

[1] Its taste is described as waxy, with notes of citrus peel and butter.[1][4] This unique

combination allows it to add brightness and complexity to flavor formulations.

Applications in Food Flavoring: Undecanal is a key ingredient in creating natural and synthetic

flavors.[5] While it is prominently used in citrus and fruit flavorings, its utility extends to meat,

dairy, and fish flavors, where it can be used in trace amounts to add richness and specific

nuances.[1] It is often blended with other aliphatic aldehydes to create sophisticated aldehydic

bouquets.[2]

Regulatory Status: Undecanal is widely approved for use in food. In the United States, it is

listed as a synthetic flavoring substance under 21 CFR 172.515, permitting its direct addition to
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food for human consumption.[6][7][8] It is also designated as Generally Recognized as Safe

(GRAS) by the Flavor and Extract Manufacturers Association (FEMA), under FEMA number

3092.[6][9] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated

undecanal (JECFA number 107) and expressed no safety concern at current levels of intake

when used as a flavoring agent.[6]

Quantitative Data
The following tables summarize key quantitative data for undecanal, including its

physicochemical properties, recommended usage levels in various food products, and sensory

thresholds.

Table 1: Physicochemical Properties of Undecanal

Property Value Reference

Chemical Name Undecanal [2]

Synonyms
Aldehyde C-11, Undecylic

aldehyde
[2][4]

CAS Number 112-44-7 [1]

Molecular Formula C₁₁H₂₂O [10]

Molecular Weight 170.29 g/mol [2]

Appearance Colorless to pale yellow liquid [1][5]

Boiling Point 223 °C @ 760 mm Hg [1]

Vapor Pressure 0.083 mm Hg @ 25 °C [1]

| Solubility | Soluble in oils and alcohol; insoluble in water |[10] |

Table 2: Recommended Usage Levels of Undecanal (FEMA 3092) in Food
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Food Category Average Maximum Use Level (ppm)

Baked Goods 2.4

Beverages (Non-alcoholic) 0.95

Chewing Gum 56.0

Hard Candy 2.0

Frozen Dairy & Fruit Ices 3.1

Soft Candy - (Data not specified)

Gelatins & Puddings - (Data not specified)

Data sourced from the Flavor and Extract Manufacturers Association (FEMA) GRAS list.[9]

Table 3: Sensory Thresholds of Undecanal

Threshold Type Medium Value

Odor Detection Water 5 ppb

Data sourced from Leffingwell & Associates and The Good Scents Company.[5][11]

Experimental Protocols
The following protocols provide standardized methodologies for evaluating the sensory

properties, stability, and concentration of undecanal in food matrices.

Protocol 1: Sensory Evaluation of Undecanal in a
Beverage Matrix
Objective: To determine the flavor profile and detection threshold of undecanal in a model

beverage system using a trained sensory panel.

Methodology: This protocol is based on established sensory analysis techniques.[12][13]

Panelist Screening & Training:
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Recruit 10-12 panelists screened for sensory acuity and ability to describe flavor

attributes.

Train panelists on recognizing and scaling the intensity of key aldehydic, citrus, and waxy

notes using reference standards.

Sample Preparation:

Prepare a stock solution of 0.1% undecanal in food-grade ethanol.

Create a series of dilutions in a base beverage (e.g., sugar water at 5% sucrose, pH 3.0)

to achieve concentrations ranging from 1 ppb to 100 ppb.

Prepare a control sample (beverage with an equivalent amount of ethanol but no

undecanal).

Present 30 mL of each sample, coded with random three-digit numbers, at a controlled

temperature (e.g., 10 °C).

Testing Procedure (Ascending Forced-Choice Method):

Present panelists with sets of three samples (triangle test), where two are the control and

one contains a specific undecanal concentration.

Start with the lowest concentration and ask panelists to identify the "odd" sample.

Provide unsalted crackers and purified water for palate cleansing between sets.[12]

The individual detection threshold is the lowest concentration at which a panelist correctly

identifies the odd sample in two out of three trials.

Data Analysis:

Calculate the group's Best Estimate Threshold (BET) by taking the geometric mean of the

individual thresholds.

For descriptive analysis, use a separate session where panelists rate the intensity of

specific attributes (e.g., "waxy," "citrus peel," "floral") on a 9-point scale for a supra-
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threshold sample.
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Sensory Evaluation Workflow for Undecanal
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Stability Testing Workflow for Undecanal
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Simplified Olfactory Signaling Pathway for Aldehydes
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.ijbs.com/v13p0759.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC1664868/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1664868/
https://www.thegoodscentscompany.com/data/rw1419881.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4245160/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4245160/
http://www.leffingwell.com/odorthre.htm
https://pubchem.ncbi.nlm.nih.gov/compound/Undecanal
https://www.govinfo.gov/app/details/CFR-2000-title21-vol3/CFR-2000-title21-vol3-sec172-515
https://www.ecfr.gov/current/title-21/chapter-I/subchapter-B/part-172/subpart-F/section-172.515
https://www.thegoodscentscompany.com/data/rw1026811.html
https://www.echemi.com/products/pid_Seven1471-undecanal.html
http://www.leffingwell.com/ald.htm
https://www.pac.gr/bcm/uploads/sensory-evaluation-techniques-(2).pdf
https://samples.jbpub.com/9781449694777/9781449603441_CH03.pdf
https://www.benchchem.com/product/b090771#application-of-undecanal-in-food-flavoring-formulations
https://www.benchchem.com/product/b090771#application-of-undecanal-in-food-flavoring-formulations
https://www.benchchem.com/product/b090771#application-of-undecanal-in-food-flavoring-formulations
https://www.benchchem.com/product/b090771#application-of-undecanal-in-food-flavoring-formulations
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b090771?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b090771?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b090771?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

